molecular formula C14H10N2O B1411857 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde CAS No. 1973469-84-9

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Cat. No.: B1411857
CAS No.: 1973469-84-9
M. Wt: 222.24 g/mol
InChI Key: HVKTZZYGFQDEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrolo[2,3-b]pyridine core fused with a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as the RAS-MEK-ERK pathway, influencing various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly in breast cancer models . This inhibition is achieved through the disruption of cell signaling pathways, leading to reduced cell growth and increased apoptosis. The compound also affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can also affect its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core, followed by functionalization to introduce the benzaldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzoic acid.

    Reduction: 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

  • 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzoic acid
  • 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzyl alcohol
  • 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzylamine

Comparison: Compared to its analogs, 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is unique due to the presence of the aldehyde functional group, which allows for diverse chemical modifications. This versatility makes it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-10-2-1-3-11(6-10)13-7-12-4-5-15-14(12)16-8-13/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKTZZYGFQDEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C3C(=C2)C=CN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.